molecular formula C8H11ClO3 B039914 Cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) CAS No. 116940-83-1

Cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI)

Cat. No. B039914
M. Wt: 190.62 g/mol
InChI Key: TYWZGOWRMWCWFP-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The exact mechanism of action of cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins, which are known to be involved in the inflammatory response.

Biochemical And Physiological Effects

Cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins. It has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In vivo studies have shown that it can reduce pain and inflammation in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to exhibit anti-inflammatory and analgesic effects. However, some of the limitations of using this compound include its potential toxicity and the lack of understanding of its exact mechanism of action.

Future Directions

There are several future directions for the research on cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI). Some of these include the development of new drugs based on this compound, the investigation of its potential applications in other fields such as agriculture and environmental science, and the elucidation of its exact mechanism of action through further studies.
Conclusion:
In conclusion, cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) involves the reaction of cyclopentanecarboxylic acid with thionyl chloride and methanol. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

Cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI) has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs. In organic synthesis, it has been used as a building block for the synthesis of various compounds. In materials science, it has been used as a precursor for the synthesis of functional materials such as liquid crystals.

properties

CAS RN

116940-83-1

Product Name

Cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis-(9CI)

Molecular Formula

C8H11ClO3

Molecular Weight

190.62 g/mol

IUPAC Name

methyl (1R,3S)-3-carbonochloridoylcyclopentane-1-carboxylate

InChI

InChI=1S/C8H11ClO3/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3/t5-,6+/m0/s1

InChI Key

TYWZGOWRMWCWFP-NTSWFWBYSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H](C1)C(=O)Cl

SMILES

COC(=O)C1CCC(C1)C(=O)Cl

Canonical SMILES

COC(=O)C1CCC(C1)C(=O)Cl

synonyms

Cyclopentanecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester, cis- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.